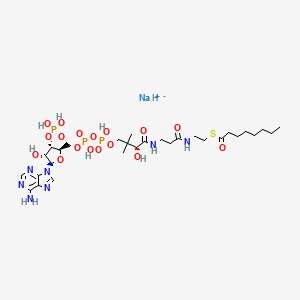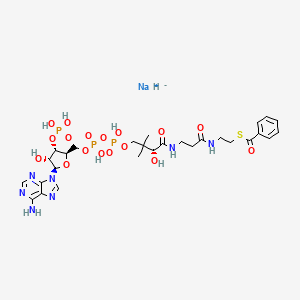
Benzoyl Coenzyme A (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl Coenzyme A (sodium salt) is a biochemical compound that plays a crucial role in the microbial metabolism of aromatic compounds. It is an intermediate in various metabolic pathways, particularly in the degradation of aromatic hydrocarbons. This compound is significant in both aerobic and anaerobic metabolic processes, making it a valuable subject of study in microbiology and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzoyl Coenzyme A (sodium salt) can be synthesized through the anaerobic metabolism of benzoate, toluene, and phenylalanine. The synthesis involves the enzyme benzoate-CoA ligase, which catalyzes the formation of Benzoyl Coenzyme A from benzoate . This reaction can occur under both aerobic and anaerobic conditions, depending on the microbial environment .
Industrial Production Methods
Industrial production of Benzoyl Coenzyme A (sodium salt) typically involves microbial fermentation processes. Specific strains of bacteria, such as those from the genera Azoarcus and Comamonas, are cultured under controlled conditions to produce the compound. The fermentation process is optimized to maximize yield and purity, often involving the use of bioreactors and precise control of environmental parameters .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoyl Coenzyme A (sodium salt) undergoes several types of chemical reactions, including:
Reduction: Catalyzed by benzoyl-CoA reductase, leading to the formation of cyclohex-1,5-diene-1-carboxyl-CoA.
Common Reagents and Conditions
Common reagents used in these reactions include:
NADP+: Used in oxidation reactions.
ATP: Required for the activation of benzoate to Benzoyl Coenzyme A.
Specific enzymes: Such as benzoyl-CoA ligase, benzoyl-CoA reductase, and various synthases
Major Products
The major products formed from these reactions include:
Cyclohex-1,5-diene-1-carboxyl-CoA: From reduction reactions.
3,4-Dehydroadipyl-CoA semialdehyde: From oxidation reactions.
Polyketide derivatives: From substitution reactions involving plant enzymes.
Wissenschaftliche Forschungsanwendungen
Benzoyl Coenzyme A (sodium salt) has a wide range of scientific research applications:
Microbial Metabolism: Used to study the anaerobic degradation of aromatic compounds in various bacteria.
Enzyme Kinetics: Serves as a substrate to measure the activity of enzymes like glycine N-acyltransferase.
Biotechnology: Employed in the biosynthesis of antibiotics such as enterocin.
Environmental Science: Acts as a biomarker for the degradation of environmental pollutants.
Wirkmechanismus
Benzoyl Coenzyme A (sodium salt) exerts its effects primarily through its role as an intermediate in metabolic pathways. It is involved in the activation and subsequent breakdown of aromatic compounds. The molecular targets include enzymes like benzoyl-CoA reductase and various dehydrogenases, which facilitate the conversion of Benzoyl Coenzyme A into other metabolites. These pathways are crucial for the microbial degradation of aromatic hydrocarbons, contributing to the detoxification of environmental pollutants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyryl Coenzyme A: Another Coenzyme A derivative involved in fatty acid metabolism.
Succinyl Coenzyme A: Plays a role in the citric acid cycle and is involved in the synthesis of heme.
Acetyl Coenzyme A: A central molecule in metabolism, involved in the synthesis and oxidation of fatty acids.
Uniqueness
Benzoyl Coenzyme A (sodium salt) is unique due to its specific role in the degradation of aromatic compounds. Unlike other Coenzyme A derivatives, it is primarily involved in the microbial metabolism of aromatic hydrocarbons, making it a key compound in environmental and industrial microbiology .
Eigenschaften
Molekularformel |
C28H41N7NaO17P3S |
|---|---|
Molekulargewicht |
895.6 g/mol |
IUPAC-Name |
sodium;S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate;hydride |
InChI |
InChI=1S/C28H40N7O17P3S.Na.H/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35;;/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43);;/q;+1;-1/t17-,20-,21-,22+,26-;;/m1../s1 |
InChI-Schlüssel |
MYYOOIFRNQSKJE-MGNUYOCBSA-N |
Isomerische SMILES |
[H-].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O.[Na+] |
Kanonische SMILES |
[H-].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B10782934.png)
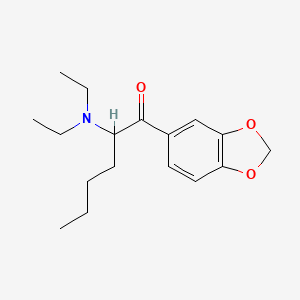

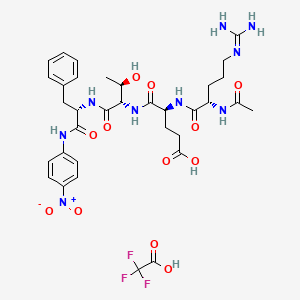
![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B10782964.png)
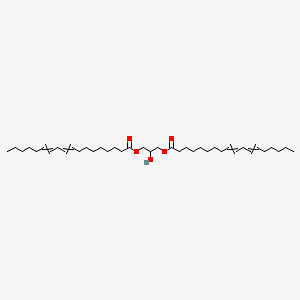
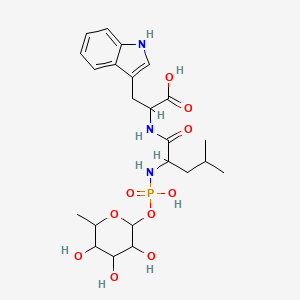
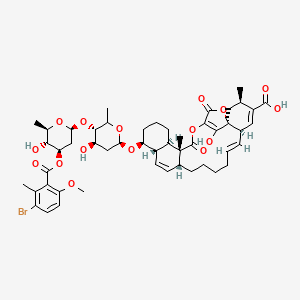
![(3S)-3-amino-4-[[6'-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10782999.png)
![(2E,4R,5R,6E,8E)-10-[(2R,3S,6R,8S,9R)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10783000.png)
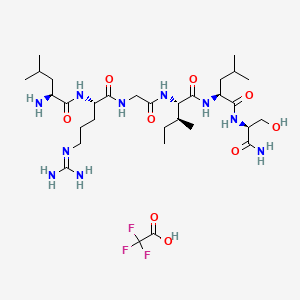
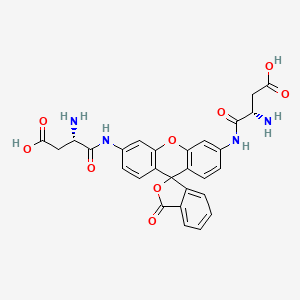
![7-[3-(2-Aminopropanoylamino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B10783027.png)
